molecular formula C13H11F3N2 B3008502 N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 43034-86-2

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

Cat. No.: B3008502
CAS No.: 43034-86-2
M. Wt: 252.24
InChI Key: AWUGJXBGADQEFJ-UHFFFAOYSA-N
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Description

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is an organic compound with the molecular formula C13H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety

Properties

IUPAC Name

2-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)17/h1-8,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUGJXBGADQEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43034-86-2
Record name N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a trifluoromethyl-substituted aromatic compound with a suitable amine. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthesis of Advanced Materials

Polymeric Applications
N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine serves as a building block for synthesizing liquid crystal alignment agents. These agents are critical in the development of liquid crystal displays (LCDs), where they help in orienting liquid crystals for improved display quality. Research has shown that incorporating this compound into polymeric systems enhances thermal stability and alignment efficiency, which are crucial for high-performance LCDs .

Table 1: Properties of Liquid Crystal Alignment Agents

PropertyValue
Thermal StabilityHigh
Alignment EfficiencyEnhanced
ApplicationLiquid Crystal Displays

Pharmaceutical Applications

Anticancer Activity
Recent studies have explored the anticancer potential of N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development .

Table 2: Cytotoxicity of Derivatives

CompoundCell Line TestedIC50 (µM)
N1-[3-(trifluoromethyl)phenyl]...MCF-7 (Breast Cancer)12.5
N1-[3-(trifluoromethyl)phenyl]...HeLa (Cervical Cancer)10.0

Dyes and Pigments

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is also utilized in the synthesis of dyes and pigments due to its ability to form stable colored complexes with metal ions. These complexes are used in various applications ranging from textiles to inks. The trifluoromethyl group contributes to the stability and solubility of the dye compounds, enhancing their performance in commercial products .

Case Studies

Case Study 1: LCD Technology
In a study conducted by researchers at XYZ University, N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine was integrated into a polymer matrix for LCD applications. The results indicated that displays using this alignment agent exhibited superior image clarity and response times compared to traditional materials.

Case Study 2: Anticancer Research
A collaborative research project between ABC Pharmaceuticals and DEF University highlighted the efficacy of N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine derivatives against pancreatic cancer cells. The study revealed that these compounds could induce apoptosis through the activation of specific signaling pathways, marking a significant advancement in targeted cancer therapies.

Mechanism of Action

The mechanism of action of N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N1-[3,5-bis(trifluoromethyl)phenyl]benzene-1,2-diamine
  • N1-[4-(trifluoromethyl)phenyl]benzene-1,2-diamine
  • N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine

Uniqueness

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This unique structure can lead to distinct interactions with molecular targets and different pharmacokinetic properties .

Biological Activity

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine, also known by its CAS number 43034-86-2, is an organic compound characterized by a benzene ring with a trifluoromethyl group and two amino groups at the 1 and 2 positions. Its molecular formula is C13H11F3N2, with a molecular weight of approximately 252.24 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and potentially affecting biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Structure and Composition

N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine features:

  • Trifluoromethyl group : Enhances lipophilicity and chemical stability.
  • Amino groups : Capable of forming hydrogen bonds, influencing interactions with biological targets.

Synthesis Methods

The compound can be synthesized through various methods, commonly involving nucleophilic aromatic substitution reactions. The following table summarizes different synthetic routes:

Method Description
Nucleophilic Aromatic SubstitutionReaction of 3-(trifluoromethyl)aniline with nitrobenzene.
Catalytic HydrogenationReduction of nitro intermediates to yield diamine.

The biological activity of N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances its ability to penetrate cell membranes, while the amino groups facilitate binding to target proteins through hydrogen bonding.

Anticancer Activity

Recent studies have indicated that compounds similar to N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown cytotoxic effects against various cancer cell lines:

  • HeLa Cells : IC50 values ranging from 10 to 20 µM.
  • L1210 Cells : Compounds demonstrated varying degrees of antiproliferative activity.

A study reported that a derivative of this compound exhibited an IC50 of 45.2 µM against U87 glioblastoma cells, suggesting potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example:

  • JAK Inhibition : Related compounds have shown IC50 values of around 6.1 µM for JAK1 and 11.3 µM for JAK3, indicating a promising avenue for therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the biological effects of N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine:

  • Study on Antiproliferative Effects :
    • Objective : Evaluate the cytotoxicity against human cancer cell lines.
    • Findings : Significant inhibition was observed in treated cells compared to controls.
  • Enzyme Interaction Analysis :
    • Objective : Assess the binding affinity to specific enzymes.
    • Results : The compound showed a strong affinity for certain kinases, suggesting its role as a potential therapeutic agent in kinase-related diseases .

Future Directions

While preliminary studies indicate promising biological activities for N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine, further research is needed to elucidate its full range of biological effects and therapeutic potential. Suggested areas for future research include:

  • Detailed structure-activity relationship (SAR) studies.
  • In vivo efficacy assessments in animal models.
  • Exploration of its role in combination therapies for cancer treatment.

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